molecular formula C10H19NO B13571246 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine

Katalognummer: B13571246
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: ZZGRHWOCTSISOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{7-Oxaspiro[35]nonan-6-yl}ethan-1-amine is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine typically involves multi-step reactions. One common method starts with the preparation of the oxetane ring, followed by a series of transformations to introduce the spirocyclic structure. For example, the synthesis may begin with a Wittig reaction on 3-oxetanone, followed by ring-closure reactions to form the spirocyclic oxetane

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations, reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles, while reductive amination can yield various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes

Wirkmechanismus

The mechanism of action of 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of novel compounds and in applications where specific molecular interactions are required.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

2-(7-oxaspiro[3.5]nonan-8-yl)ethanamine

InChI

InChI=1S/C10H19NO/c11-6-2-9-8-10(3-1-4-10)5-7-12-9/h9H,1-8,11H2

InChI-Schlüssel

ZZGRHWOCTSISOA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCOC(C2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.